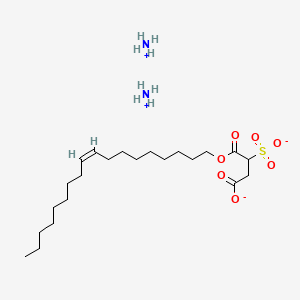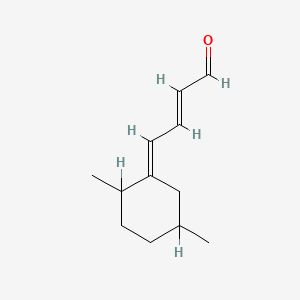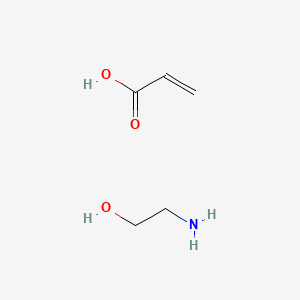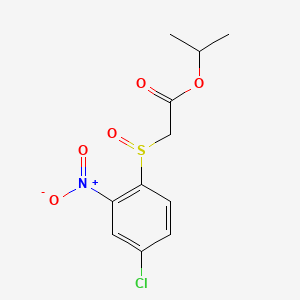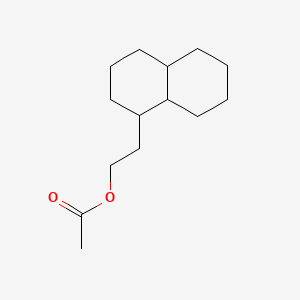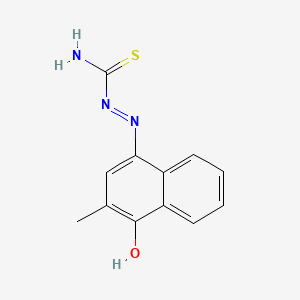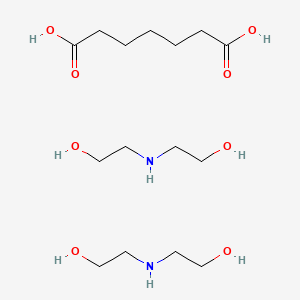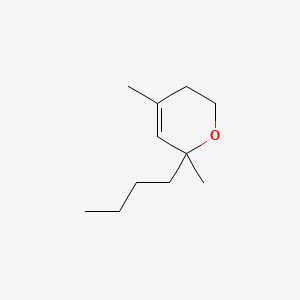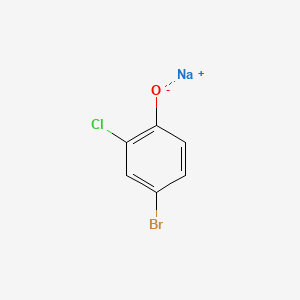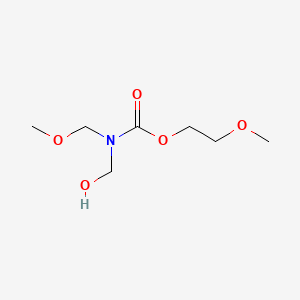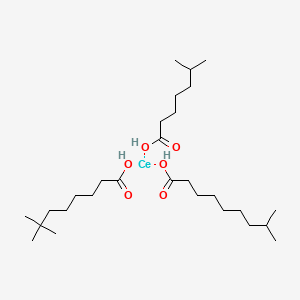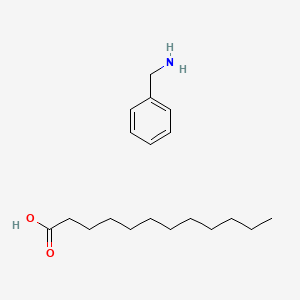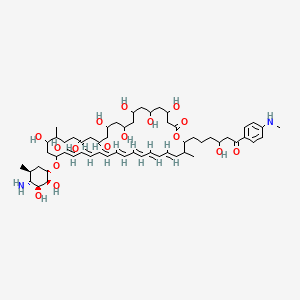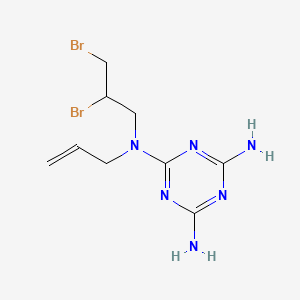
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an allyl group and a dibromopropyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of allylamine with 2,3-dibromopropylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction is often catalyzed by bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction by increasing the solubility of the reactants in the reaction medium. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic structures.
Oxidation and Reduction Reactions: The allyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Cyclization: Catalysts like palladium chloride (PdCl2) or copper chloride (CuCl2) are commonly used for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, bicyclic compounds, and oxidized or reduced forms of the original compound .
科学的研究の応用
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific biological processes .
類似化合物との比較
Similar Compounds
- N-Allyl-N-(2-bromopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Allyl-N-(3-bromopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Allyl-N-(2,3-dichloropropyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-Allyl-N-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both an allyl group and a dibromopropyl group, which confer distinct chemical reactivity and biological activity. The dibromopropyl group, in particular, enhances its potential for covalent bonding with target molecules, making it a valuable compound for various applications .
特性
CAS番号 |
84852-55-1 |
|---|---|
分子式 |
C9H14Br2N6 |
分子量 |
366.06 g/mol |
IUPAC名 |
2-N-(2,3-dibromopropyl)-2-N-prop-2-enyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H14Br2N6/c1-2-3-17(5-6(11)4-10)9-15-7(12)14-8(13)16-9/h2,6H,1,3-5H2,(H4,12,13,14,15,16) |
InChIキー |
ONVVCKJTEPAXOV-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC(CBr)Br)C1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


